N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18889319
InChI: InChI=1S/C8H9F3N2.ClH/c1-12-4-6-5-13-3-2-7(6)8(9,10)11;/h2-3,5,12H,4H2,1H3;1H
SMILES:
Molecular Formula: C8H10ClF3N2
Molecular Weight: 226.62 g/mol

N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC18889319

Molecular Formula: C8H10ClF3N2

Molecular Weight: 226.62 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride -

Specification

Molecular Formula C8H10ClF3N2
Molecular Weight 226.62 g/mol
IUPAC Name N-methyl-1-[4-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C8H9F3N2.ClH/c1-12-4-6-5-13-3-2-7(6)8(9,10)11;/h2-3,5,12H,4H2,1H3;1H
Standard InChI Key ZOEDFGTXXJMUMR-UHFFFAOYSA-N
Canonical SMILES CNCC1=C(C=CN=C1)C(F)(F)F.Cl

Introduction

N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride is a complex organic compound featuring a pyridine ring substituted with a trifluoromethyl group. This unique structure enhances its biological activity and solubility, making it a compound of interest in medicinal chemistry. The hydrochloride form is commonly used to improve stability and solubility in aqueous solutions, which is beneficial for various pharmaceutical applications.

Synthesis Methods

The synthesis of N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride typically involves reductive amination techniques. This process can utilize various starting materials, including cyanohydrins and pyridine derivatives. The choice of synthesis method depends on the availability of starting materials and the desired yield and purity of the final product.

Chemical Reactivity

The compound can participate in various chemical reactions typical of amines, such as alkylation and nucleophilic substitutions. The trifluoromethyl group increases the acidity of adjacent protons and alters nucleophilicity, influencing the compound's reactivity in these reactions.

Reaction TypeDescription
AlkylationInvolves the transfer of an alkyl group to the amine
Nucleophilic SubstitutionInvolves the replacement of a leaving group by a nucleophile

Biological Applications

N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting diseases such as cancer and neurological disorders. The trifluoromethyl group enhances metabolic stability and bioavailability, making this compound a candidate for further pharmacological studies.

Application AreaDescription
Cancer ResearchPotential as an inhibitor in cancer-related pathways
NeuropharmacologyPotential as a modulator in neurological pathways

Interaction with Biological Targets

The mechanism of action for this compound primarily involves interaction with biological targets such as receptors or enzymes in specific pathways. Research indicates that compounds with similar structures can interact with these targets, influencing signal transduction or metabolic processes.

Biological TargetInteraction Type
ReceptorsBinding and modulation of receptor activity
EnzymesInhibition or activation of enzymatic activity

Comparison with Similar Compounds

When compared to other compounds, N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride stands out due to its unique trifluoromethyl substitution on the pyridine ring. This feature enhances its chemical stability and biological activity relative to compounds lacking this substitution.

Compound NameUnique Features
N-Methyl-1-(4-fluorophenyl)methanamineLacks trifluoromethyl group; less lipophilic
N-Methyl-1-(3-pyridyl)methanamineDifferent pyridine substitution; less electron-withdrawing
4-(Trifluoromethyl)anilineAniline derivative; different nitrogen position

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